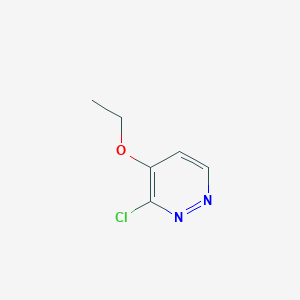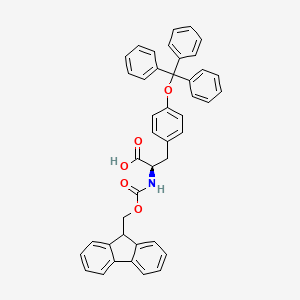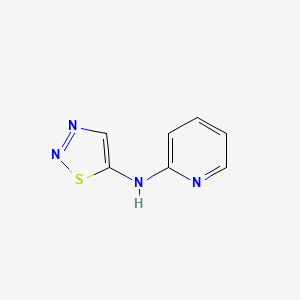![molecular formula C20H14N4S B13093222 4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile CAS No. 112208-66-9](/img/structure/B13093222.png)
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with p-tolyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Substitution Reactions: These reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions are derivatives of the original compound, where the bromine atoms are replaced by various nucleophiles, resulting in compounds with potentially useful properties for further applications .
Scientific Research Applications
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural framework is of interest for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile exerts its effects depends on its application:
In Organic Electronics: The compound acts as an electron acceptor or donor, facilitating charge transport in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor in the synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile.
Thiazole Derivatives: Compounds with similar structural motifs that exhibit a wide range of biological activities.
Uniqueness
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is unique due to its specific electronic properties and the versatility of its thiadiazole-pyridine framework, which allows for various functional modifications .
Properties
CAS No. |
112208-66-9 |
|---|---|
Molecular Formula |
C20H14N4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4,7-bis(4-methylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H14N4S/c1-12-3-7-14(8-4-12)17-16(11-21)22-18(20-19(17)23-25-24-20)15-9-5-13(2)6-10-15/h3-10H,1-2H3 |
InChI Key |
LRTZURXXPYJGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C3=NSN=C23)C4=CC=C(C=C4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


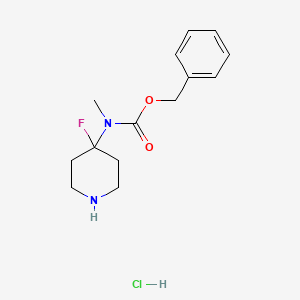

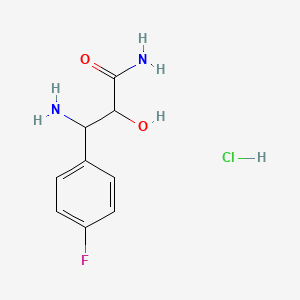
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
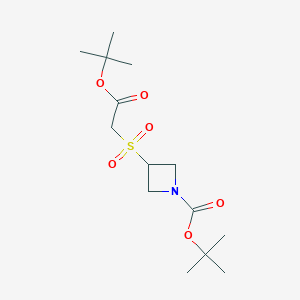

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
